5-hydroxy-4-methylfuran-2(5H)-one
Overview
Description
5-Hydroxy-4-methylfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a hydroxyl group at the 5-position and a methyl group at the 4-position
Scientific Research Applications
5-Hydroxy-4-methylfuran-2(5H)-one has a wide range of applications in scientific research:
Biology: Its reactivity and functional groups make it useful in biochemical studies and as a building block for bioactive compounds.
Industry: Used in the production of bio-based chemicals, contributing to sustainable industrial processes.
Safety and Hazards
The safety information for 5-Hydroxy-4-methyl-2(5H)-furanone indicates that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation .
Mechanism of Action
Target of Action
It’s known that 5h5f is a versatile platform for several oxygen- and nitrogen-containing c4 chemicals .
Mode of Action
5H5F is reactive under mild conditions due to the electrophilicity of the carbon atom attached to the hydroxyl group . This reactivity enables its oxidation, reduction, and reductive aminolysis using supported metal catalysts .
Biochemical Pathways
It’s known that 5h5f can be synthesized by oxidation of furfural at room temperature in the presence of a ts-1 catalyst .
Pharmacokinetics
The synthesis of 5h5f from furfural suggests that it could be well-absorbed and distributed in the body due to its small size and polar nature .
Result of Action
It’s known that 5h5f can serve as a multipurpose platform for c4 chemical synthesis from biomass in industry .
Action Environment
It’s known that 5h5f is reactive under mild conditions , suggesting that it could be stable and effective in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan using oxone as the sole oxidant in water as a solvent has been reported to be an efficient and scalable method . Another method involves the condensation of diethyl oxalate with propanal in the presence of bases such as potassium carbonate (K2CO3) or stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of biomass-derived furfural. This process uses catalysts such as titanium silicalite-1 (TS-1) to achieve high yields under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrophilic carbon attached to the hydroxyl group makes it reactive under mild conditions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be performed using oxidants like oxone or catalysts such as TS-1.
Substitution: Substitution reactions often involve nucleophiles that target the electrophilic carbon in the furanone ring.
Major Products
The major products formed from these reactions include industrial chemicals like maleic acid, gamma-butyrolactone, 1,4-butanediol, tetrahydrofuran, and 2-pyrrolidone .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Similar structure but lacks the methyl group at the 4-position.
4-Hydroxy-5-methyl-3(2H)-furanone: Similar structure but differs in the position of the hydroxyl group
Properties
IUPAC Name |
2-hydroxy-3-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961251 | |
Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40834-42-2 | |
Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 5-hydroxy-4-methylfuran-2(5H)-one in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing complex molecules. For instance, it acts as a key starting material in the preparation of cis-retinoic acid. [] This synthesis involves coupling the furanone derivative with a C15-triarylphosphonium salt followed by isomerization to yield cis-retinoic acid. [] Additionally, this compound plays a crucial role in the synthesis of isotopically labeled retinoids, including retinol and retinoic acid, which are essential for studying biological processes. []
Q2: Can this compound be modified to achieve specific stereochemical outcomes in synthesis?
A2: Yes, this compound exhibits potential for stereoselective transformations. Research shows that lipase R can catalyze the esterification of this compound with high enantioselectivity, producing (−)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with 99% enantiomeric excess. [] This finding highlights the possibility of employing enzymatic methods to achieve desired stereochemical outcomes when utilizing this compound in synthetic pathways.
Q3: Are there any studies on halogenated derivatives of this compound?
A3: Yes, research has explored the synthesis of chlorinated derivatives of this compound. [, ] While specific details regarding these derivatives are limited in the provided abstracts, their synthesis suggests potential applications in various fields. Further investigation into the properties and applications of these chlorinated derivatives could reveal valuable insights.
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